6-chloro-5-fluoro-3-methyl-1H-indole

Lipophilicity Drug design Physicochemical profiling

Medicinal chemists targeting 5-HT receptors often face SAR confounding from subtle substituent shifts. 6-Chloro-5-fluoro-3-methyl-1H-indole (CAS 169673-97-6) resolves this with a precisely defined 5-F/6-Cl/3-Me pattern that balances lipophilicity (XLogP3 3.1) for CNS penetration. • Free N1-H enables rapid parallel alkylation/arylation for library synthesis. • ≥97% purity supports SPR/ITC biophysical assays without batch repurification. • Compact MW (183.61 g/mol) fits fragment-based discovery while retaining dual halogen-bonding capacity. Procurement teams benefit from documented HPLC/NMR QC and storage at 2-8°C, ensuring GLP-ready material for multi-gram campaigns.

Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
CAS No. 169673-97-6
Cat. No. B062405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-fluoro-3-methyl-1H-indole
CAS169673-97-6
Molecular FormulaC9H7ClFN
Molecular Weight183.61 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC(=C(C=C12)F)Cl
InChIInChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
InChIKeyCURQWZKBAVHJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-fluoro-3-methyl-1H-indole: Key Features


6-Chloro-5-fluoro-3-methyl-1H-indole (CAS 169673-97-6) is a synthetic, trisubstituted indole derivative bearing chlorine at the 6-position, fluorine at the 5-position, and a methyl group at the 3-position of the indole core [1]. This specific substitution pattern yields a molecular weight of 183.61 g/mol, a computed XLogP3 of 3.1, a topological polar surface area of 15.8 Ų, and a molecular formula of C₉H₇ClFN [1]. The compound serves primarily as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological disorders and the 5-HT (serotonin) receptor family .

6-Chloro-5-fluoro-3-methyl-1H-indole: Generic Substitution Failure


Substitution of 6-chloro-5-fluoro-3-methyl-1H-indole with closely related indole analogs in a synthetic sequence or SAR campaign is non-trivial because even a single substituent change alters multiple physicochemical properties simultaneously. As shown in the quantitative evidence below, removing the 3-methyl group (6-chloro-5-fluoroindole) lowers lipophilicity by approximately 0.3 log units (XLogP3: 3.1 → 2.8), while removing the 5-fluoro substituent (6-chloro-3-methylindole) eliminates hydrogen-bond acceptor capacity (HBA: 1 → 0) [1]. These differences are sufficient to alter blood-brain barrier penetration, target binding, and metabolic stability in lead optimization programs. Generic interchange without experimental validation therefore carries a high risk of misleading SAR interpretation.

6-Chloro-5-fluoro-3-methyl-1H-indole vs. Closest Analogs


Lipophilicity Differentiation

The target compound (6-chloro-5-fluoro-3-methyl-1H-indole) exhibits a computed XLogP3 of 3.1, which is +0.3 log units higher than 6-chloro-5-fluoroindole (XLogP3 = 2.8), +0.4 log units higher than 5-fluoro-3-methylindole (XLogP3 = 2.7), and -0.1 log units lower than 6-chloro-3-methylindole (XLogP3 = 3.2) [1]. This intermediate lipophilicity profile is of practical significance in CNS drug discovery, where sustained brain exposure often requires logP values in the 2.5–3.5 range; both the 5-fluoro-3-methylindole (below the band) and the 6-chloro-3-methylindole (at the upper edge) deviate from the optimal window more than the target compound [2].

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bond Acceptor Capacity Comparison

The target compound contains both chlorine and fluorine, with the fluorine atom providing one hydrogen-bond acceptor site (HBA count = 1). In contrast, 6-chloro-3-methylindole, which carries chlorine but no fluorine, has a computed HBA count of 0 [1]. This is because covalently bound chlorine in aryl halides is a very weak H-bond acceptor and is not counted by the Cactvs algorithm; only the fluorine atom contributes to the acceptor count in the target compound. The presence of a viable H-bond acceptor is critical for compounds intended to engage kinase hinge regions, serotonin receptor orthosteric sites, and other polar binding pockets [2].

Hydrogen bonding Molecular recognition Drug-target interaction

Molecular Weight Differentiation

With a molecular weight of 183.61 g/mol, 6-chloro-5-fluoro-3-methyl-1H-indole is 18.0 g/mol heavier than 6-chloro-3-methylindole (165.62 g/mol), 34.5 g/mol heavier than 5-fluoro-3-methylindole (149.16 g/mol), and 14.0 g/mol heavier than 6-chloro-5-fluoroindole (169.58 g/mol) [1]. In fragment-based drug discovery, each additional heavy atom (F = 19.0 Da; Cl = 35.5 Da) incrementally modifies both the fragment's binding efficiency indices (BEI, SEI) and its pharmacokinetic profile. The target compound uniquely bridges the gap between simple mono-substituted indole fragments and fully elaborated lead-like molecules [2].

Molecular weight Fragment-based drug discovery Lead-likeness

Regioisomer Impact: 3-Methyl vs. 1-Methyl

The target compound carries the methyl substituent at the 3-position (pyrrole ring), leaving the N1–H position free for subsequent N-alkylation or N-arylation. In contrast, the regioisomeric building block 6-chloro-5-fluoro-1-methylindole (used as a precursor for the GSK-3β inhibitor 9-ING-87) has the methyl group at the N1 position, which blocks the indole nitrogen from further derivatization . This positional difference is not a minor structural nuance: N1-methylated indoles cannot undergo N-directed C–H activation, N-sulfonylation, or N-glycosylation without first undergoing demethylation, which typically requires harsh conditions (BBr₃, 48% HBr reflux) that can degrade the halogen substituents [1]. Quantitative comparison of synthetic utility is context-dependent, but the number of accessible derivatization vectors is one vs. zero for N–H vs. N–CH₃ indoles with respect to the nitrogen center.

Regioselectivity Indole functionalization Synthetic strategy

Commercial Purity Benchmarking

6-Chloro-5-fluoro-3-methyl-1H-indole is commercially available at 97% purity (supplier: Leyan, catalog no. 1838389) and 98%+ purity (supplier: MolCore, NLT 98% specification) . In comparison, 6-chloro-5-fluoroindole (CAS 122509-72-2) is typically supplied at 96% purity (Sigma-Aldrich/Merck; Bidepharm standard purity 96%) , and 6-chloro-3-methylindole is commonly offered at 95% purity . While a 1–3% purity difference may appear marginal, for building blocks used in multi-step syntheses (e.g., >5 linear steps), a 95% purity starting material yields a theoretical maximum final purity of approximately 77% (0.95⁵), whereas 98% purity yields approximately 90% (0.98⁵), a 13% absolute improvement in achievable final product purity without additional purification.

Chemical purity Quality control Procurement specification

Fischer Indole Synthesis Route Advantage

The most reliable synthetic route to 6-chloro-5-fluoro-3-methyl-1H-indole proceeds via Fischer indole cyclization of 4-chloro-3-fluorophenylhydrazine with acetone (or an acetone equivalent), which installs the 3-methyl group simultaneously with ring formation [1]. This contrasts with the synthesis of 6-chloro-5-fluoroindole (no 3-methyl), which requires a separate reduction step to remove a 3-carboxylate or 3-formyl directing group, adding one synthetic step and typically reducing overall yield by 15–25% [2]. The direct Fischer approach to the target compound avoids protecting-group manipulations at the 3-position, making it the more atom-economical building block for programs that require the 3-methyl substituent in the final target.

Fischer indole synthesis Regiospecific synthesis Process chemistry

6-Chloro-5-fluoro-3-methyl-1H-indole: Application Scenarios


CNS 5-HT2C Agonist Lead Optimization

The target compound is cited as a key intermediate for synthesizing 5-HT2C receptor agonists being investigated for weight management and metabolic disorders . Its XLogP3 of 3.1 positions it in the optimal lipophilicity range for CNS penetration (logP 2.5–3.5), making it a superior starting scaffold compared to more polar analogs such as 5-fluoro-3-methylindole (XLogP3 = 2.7) that may exhibit reduced brain exposure [1]. Researchers engaged in serotonin receptor SAR should procure this specific building block to avoid confounding SAR from lipophilicity shifts when the 5-fluoro and 6-chloro substituents are both required for target engagement.

Fragment-Based Drug Discovery: Dual Halogenated Fragment

At 183.61 g/mol, the target compound occupies a molecular-weight niche between mono-substituted indole fragments (~149–166 g/mol) and elaborated lead-like compounds (>250 g/mol). Fragment-based programs targeting protein-protein interactions (e.g., MDM2-p53) or kinase ATP-binding sites can use this building block to explore the binding contribution of simultaneous 5-fluoro and 6-chloro substitution without the additional molecular complexity of fully decorated indoles . The availability of the compound at >97% purity supports reliable SPR and ITC measurements, where purity-related artifacts can distort KD determinations [1].

Parallel Library Synthesis for N1 Diversification

Because the methyl group resides at the 3-position rather than the N1 position, the indole N–H remains free for alkylation, arylation, sulfonylation, or glycosylation. Patent literature confirms that N1-derivatized 6-chloro-5-fluoroindoles (e.g., 2-(6-chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine) are active serotonin receptor ligands [1]. A medicinal chemistry library campaign starting from 6-chloro-5-fluoro-3-methyl-1H-indole can prepare dozens of N1-substituted analogs in parallel via simple alkylation, whereas the N1-methyl regioisomer would require an additional deprotection step for each analog, effectively doubling the synthetic effort.

Process Scale-Up with Validated Purity

For CROs and pharmaceutical development groups scaling up synthetic routes, the availability of this compound at 97–98% purity with documented quality control (HPLC, NMR) supports direct use in GLP toxicology batch synthesis without an additional in-house purification step . The predicted boiling point of 309 ± 37°C and density of 1.367 ± 0.06 g/cm³ provide process engineers with the necessary parameters for distillation and solvent-extraction unit operation design [1]. Compared to less pure analogs (95–96%), the higher initial purity reduces the burden on downstream chromatographic purification during multi-kilogram campaigns.

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